![molecular formula C19H24O3 B5000894 1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)
1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene
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Overview
Description
1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C19H24O3 It is characterized by the presence of a methoxyphenoxy group attached to a butoxy chain, which is further connected to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene typically involves the reaction of 4-methoxyphenol with 1-bromo-4-butoxy-2,4-dimethylbenzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The butoxy chain and dimethylbenzene ring contribute to the compound’s overall hydrophobicity and influence its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene
- 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
Uniqueness
1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both methoxy and butoxy groups attached to a dimethylbenzene ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-6-11-19(16(2)14-15)22-13-5-4-12-21-18-9-7-17(20-3)8-10-18/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGZENOYRQFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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